Betulinaldehyde

Übersicht

Beschreibung

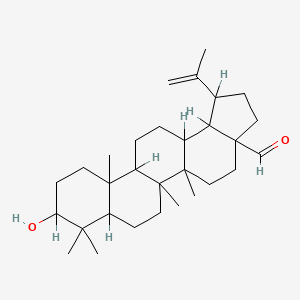

Betulinaldehyde is a triterpenoid and a natural product found in Diospyros eriantha, Diospyros maritima, and other organisms . It has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol .

Synthesis Analysis

Betulinaldehyde can be isolated from certain plants. For instance, it has been isolated from the bark of Acacia nilotica through bioassay guided fractionation coupled with TLC and column chromatography .

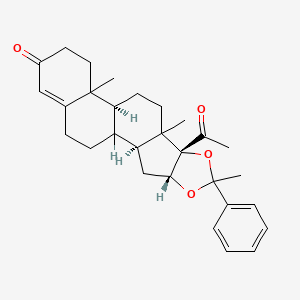

Molecular Structure Analysis

The structure of Betulinaldehyde has been elucidated using UV–Vis, NMR and MS techniques . The IUPAC name for Betulinaldehyde is (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde .

Wissenschaftliche Forschungsanwendungen

Medical Applications: Anti-Cancer Potential

Betulinaldehyde has been studied for its anti-cancer properties. It is known to induce apoptosis in cancer cells while sparing non-cancerous cells . This selective action makes it a promising candidate for experimental anti-cancer drugs. The compound’s mechanism of action is linked to the induction of the intrinsic pathway of apoptosis, offering a potential therapeutic avenue for conditions where standard therapies are ineffective.

Pharmacological Use: Antimicrobial Activity

In pharmacology, Betulinaldehyde shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against Staphylococcus aureus, with the compound acting synergistically with conventional antibiotics . This suggests potential for Betulinaldehyde to enhance the efficacy of existing antibiotic treatments and possibly serve as a lead compound for developing new antimicrobial drugs.

Biotechnological Production

Betulinaldehyde’s biotechnological applications are significant, particularly in the production of betulinic acid and derivatives, which possess potent anticancer and anti-HIV activities . Advances in biotechnological platforms aim to optimize the biosynthesis of these compounds, highlighting the importance of Betulinaldehyde as a precursor in the production of therapeutically valuable triterpenoids.

Chemical Research: Structural and Synthetic Studies

In the field of chemistry, Betulinaldehyde is of interest for its structural properties and potential for synthetic applications. The compound’s molecular structure has been detailed, providing a foundation for further research into its organic synthesis and derivative formation . This knowledge is crucial for developing new chemical entities based on Betulinaldehyde’s framework.

Materials Science: Extraction and Purification

Betulinaldehyde is relevant in materials science for its extraction and purification from natural sources like birch bark . The development of efficient methods to isolate and purify Betulinaldehyde and its derivatives is essential for their application in various industries, including pharmaceuticals and cosmetics.

Environmental Science: Natural Product Utilization

In environmental science, Betulinaldehyde’s role is tied to the sustainable use of natural resources. As a compound synthesized by plants for protection against environmental stressors, it represents a model for developing eco-friendly substances that can be harnessed for human benefit while maintaining environmental balance .

Wirkmechanismus

Target of Action

Betulinaldehyde, a pentacyclic triterpene, has been reported to target several key proteins and pathways in cells. It has been found to inhibit the Akt, MAPK, and STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, survival, and migration, making them important targets for various therapeutic interventions.

Mode of Action

Betulinaldehyde interacts with its targets, leading to a series of changes in cellular processes. It inhibits the Akt, MAPK, and STAT3 signaling pathways, which are involved in cell proliferation, survival, and migration . By inhibiting these pathways, Betulinaldehyde can suppress the vitality, proliferation, and migration of A549 cells .

Biochemical Pathways

Betulinaldehyde affects several biochemical pathways. It inhibits the Akt, MAPK, and STAT3 signaling pathways . Additionally, it suppresses the PLCγ1/Ca 2+ /MMP9 signaling pathway, which plays a key role in vascular remodeling . These pathways are crucial for various cellular processes, including cell proliferation, survival, migration, and vascular remodeling.

Pharmacokinetics

The compound is known to be a natural triterpene, usually found in birch bark . More research is needed to fully understand the ADME properties of Betulinaldehyde and their impact on its bioavailability.

Result of Action

The inhibition of key signaling pathways by Betulinaldehyde leads to a decrease in the vitality, proliferation, and migration of A549 cells . It also increases autophagy flux . In addition, Betulinaldehyde has been shown to have anti-cancer and anti-Staphylococcus aureus activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Betulinaldehyde. For instance, it is known that betulin, a compound from which Betulinaldehyde can be derived, is necessary to protect plants from damaging environmental factors such as radiation, bacteria, fungi, viruses, and insects . .

Safety and Hazards

Zukünftige Richtungen

Betulinaldehyde could significantly inhibit the oncological activity of A549 cells by regulating the intracellular autophagy level, making it a potentially effective option for the adjuvant therapy used to treat lung cancer in the future . It is also suggested that betulinaldehyde could be used to combat antibiotic resistance in S. aureus .

Eigenschaften

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32H,1,8-17H2,2-7H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELCJAPFJOPHSD-ROUWMTJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betulinaldehyde | |

CAS RN |

13159-28-9 | |

| Record name | Lup-20(29)-en-28-al, 3beta-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

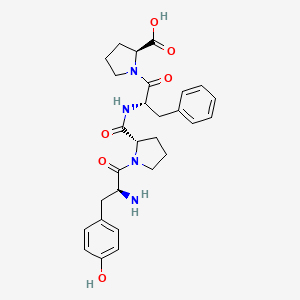

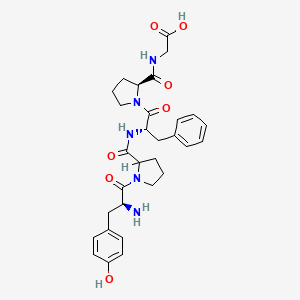

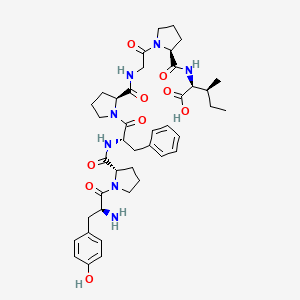

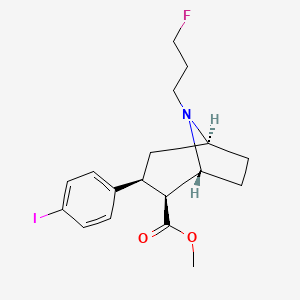

Feasible Synthetic Routes

Q & A

Q1: How does betulinaldehyde exert its antimicrobial activity against Staphylococcus aureus?

A1: Research suggests that betulinaldehyde primarily targets the ribosomes of S. aureus, disrupting protein synthesis. [] This conclusion is supported by transcriptional profiling studies demonstrating significant downregulation of genes involved in ribosome function upon exposure to betulinaldehyde. [] Further research is needed to fully elucidate the precise molecular mechanisms involved.

Q2: Beyond its antimicrobial effects, what other biological activities have been attributed to betulinaldehyde?

A2: Studies indicate that betulinaldehyde possesses additional biological activities, including:* Cytotoxic activity: Demonstrated against various cancer cell lines. [, ]* Antileishmanial activity: Effective against Leishmania amazonensis amastigotes. []* Spasmogenic activity: Observed in isolated rat fundus preparations. []

Q3: What is the molecular formula, weight, and key spectroscopic data for betulinaldehyde?

A3:* Molecular Formula: C30H48O * Molecular Weight: 424.7 g/mol* Key Spectroscopic Data: * IR: Characteristic peaks for aldehyde carbonyl group (C=O stretching) around 1700 cm-1. * 1H NMR: Distinctive signals for aldehydic proton (around 9-10 ppm) and other characteristic lupane-type triterpenoid protons. * 13C NMR: Signals corresponding to the carbonyl carbon (around 200 ppm) and other characteristic lupane-type triterpenoid carbons.

Q4: What solvents are suitable for dissolving betulinaldehyde?

A5: Betulinaldehyde demonstrates solubility in various organic solvents, including:* Pyridine * Ethanol* Acetone* Methanol* Ethyl acetate []

Q5: Has the stability of betulinaldehyde under different storage conditions been investigated?

A6: While specific studies on betulinaldehyde stability are limited in the provided literature, its susceptibility to air oxidation, particularly to betulinic acid, has been noted. [] This suggests a potential for degradation under certain storage conditions, particularly those involving exposure to air and light.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.